molecular formula C6H4BF5N2 B562007 4-Fluorobenzenediazonium Tetrafluoroborate CAS No. 459-45-0

4-Fluorobenzenediazonium Tetrafluoroborate

Cat. No.: B562007
CAS No.: 459-45-0
M. Wt: 209.91 g/mol
InChI Key: FOPWZBJZUOUYEK-UHFFFAOYSA-M
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Description

4-Fluorobenzenediazonium Tetrafluoroborate is an organic compound with the molecular formula C6H4BF5N2 . It is a salt of a diazonium cation and tetrafluoroborate . It is considered an important metabolite of Benzene .


Synthesis Analysis

The synthesis of this compound involves the use of 4-fluoroaniline . The process involves dissolving 4-fluoroaniline in distilled water and adding 48 wt% tetrafluoroboric acid (HBF4) in water. The solution is then cooled to 0 °C and sodium nitrite is added dropwise within 30 minutes .


Molecular Structure Analysis

The molecular weight of this compound is 209.91 . The molecular structure consists of a benzene ring with a fluorine atom and a diazonium group attached .


Chemical Reactions Analysis

This compound has been used in the electrochemically-initiated radical polymerization of reactive monomers . This process involves the generation of initiating radical species from this compound upon electrochemical cathodic reduction .

Scientific Research Applications

  • Synthesis of Aromatic SF5 Compounds : Okazaki et al. (2014) explored the use of a related reagent, 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate, in synthesizing novel SF5-bearing alkenes, alkynes, and biaryl derivatives. This study highlights the potential of such compounds in complex organic syntheses, particularly in the synthesis of aromatic compounds with specific functional groups (Okazaki, Laali, Bunge, & Adas, 2014).

  • Study of Thermolysis Mechanisms : Koval’chuk et al. (2006) examined the thermolysis of benzenediazonium tetrafluoroborate, providing insights into the decomposition processes of these compounds. Understanding these mechanisms is crucial for their safe and efficient use in chemical reactions (Koval’chuk, Reshetnyak, Kozlovs’ka, Błażejowski, Gladyshevs’kyj, & Obushak, 2006).

  • Modification of Electrical Properties in Graphene : Fan et al. (2010) utilized 4-nitrobenzene diazonium tetrafluoroborate to modify the electrical properties of graphene field-effect transistors. This demonstrates the potential of diazonium compounds in the modification of electronic materials (Fan, Nouchi, Yin, & Tanigaki, 2010).

  • Adsorption Studies on Gold and Glassy Carbon : Griveau et al. (2010) investigated the adsorption of 4-nitrobenzenediazonium tetrafluoroborate on different substrates. This research is relevant for understanding surface chemistry and the development of surface coatings or functionalizations (Griveau, Aroua, Bediwy, Cornut, Lefrou, & Bedioui, 2010).

  • Protodediazoniation Reactions : Markgraf et al. (1997) studied the protodediazoniation of aryldiazonium fluoroborates, providing valuable information for chemical transformations involving diazonium salts. This is important for developing new synthetic methodologies in organic chemistry (Markgraf, Chang, Cort, Durant, Finkelstein, Gross, Lavyne, Moore, Petersen, & Ross, 1997).

  • Separation of Single-Walled Carbon Nanotubes : Toyoda et al. (2007) synthesized a compound, 4-dodecyloxybenzenediazonium tetrafluoroborate, for the selective reaction with metallic single-walled carbon nanotubes. This highlights the role of diazonium compounds in materials science, especially in the selective functionalization of nanomaterials (Toyoda, Yamaguchi, Hiwatashi, Tomonari, Murakami, & Nakashima, 2007).

Mechanism of Action

Target of Action

The primary target of 4-Fluorobenzenediazonium Tetrafluoroborate is the reactive monomers in the process of electrochemically-initiated radical polymerization . These monomers include 2,6-difluorophenyl acrylate (DFPA), pentafluorophenyl acrylate (PFPA), and glycidyl methacrylate (GMA) .

Mode of Action

This compound interacts with its targets through an electrochemical process. This interaction results in the initiation of the radical polymerization of the reactive monomers .

Biochemical Pathways

The affected pathway is the radical polymerization of reactive monomers. The downstream effects include the formation of polymers with number-average molar masses (Mn) that can be determined by 19 F NMR spectroscopy in addition to size-exclusion chromatography .

Pharmacokinetics

Its solubility in water and its stability under certain conditions are crucial for its effectiveness in the polymerization process.

Result of Action

The result of the action of this compound is the successful initiation of the radical polymerization of reactive monomers. This leads to the formation of polymers that can be further modified post-polymerization .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals in the reaction mixture. For instance, the compound is sensitive to moisture , and its reactivity may be affected by the pH of the solution. The compound is stable under normal conditions but should be stored at 2-8°C to maintain its efficacy and stability.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-Fluorobenzenediazonium Tetrafluoroborate can be achieved through diazotization reaction of 4-fluoroaniline followed by reaction with tetrafluoroboric acid.", "Starting Materials": [ "4-fluoroaniline", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Tetrafluoroboric acid" ], "Reaction": [ "Dissolve 4-fluoroaniline in hydrochloric acid", "Add sodium nitrite to the solution and maintain the temperature below 5°C", "Add the diazonium salt solution to a solution of sodium tetrafluoroborate in water", "Add sodium hydroxide to adjust the pH to 6-7", "Filter the precipitated product and wash with cold water", "Dry the product under vacuum to obtain 4-Fluorobenzenediazonium Tetrafluoroborate" ] }

CAS No.

459-45-0

Molecular Formula

C6H4BF5N2

Molecular Weight

209.91 g/mol

IUPAC Name

4-fluorobenzenediazonium;trifluoroborane;fluoride

InChI

InChI=1S/C6H4FN2.BF3.FH/c7-5-1-3-6(9-8)4-2-5;2-1(3)4;/h1-4H;;1H/q+1;;/p-1

InChI Key

FOPWZBJZUOUYEK-UHFFFAOYSA-M

SMILES

[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)F

Canonical SMILES

B(F)(F)F.C1=CC(=CC=C1[N+]#N)F.[F-]

Origin of Product

United States
Customer
Q & A

Q1: How does 4-fluorobenzenediazonium tetrafluoroborate interact with reduced graphene, and what are the downstream effects?

A1: this compound acts as a covalent modifier for reduced graphene sheets. The diazonium group in the molecule readily undergoes reactions with the electron-rich surface of graphenide []. This covalent functionalization disrupts the extended π-conjugation of graphene, leading to changes in its electronic properties. This modification can be observed through techniques like scanning Raman spectroscopy (SRS) and x-ray photoelectron spectroscopy (XPS) [].

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